S-(N-Methylcarbamoyl)cysteine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

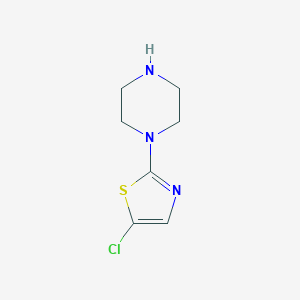

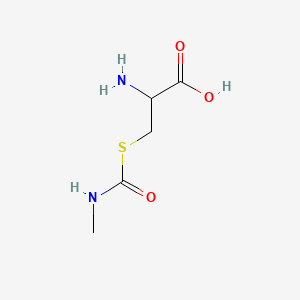

S-(N-メチルカルバモイル)システイン: は、システインの誘導体であり、システインはさまざまな生物学的プロセスにおいて重要な役割を果たすアミノ酸です。この化合物は、特定の化学物質の代謝における関与と、生物系における代謝物としての存在により知られています。これは、特に特定の環境および職業上の化学物質への曝露の結果として、ヒトにおけるその形成と排泄の文脈で研究されています。

準備方法

合成経路および反応条件: S-(N-メチルカルバモイル)システインの合成は、通常、システインのカルバモイル化を含みます。一般的な方法の1つは、システインとメチルイソシアネートまたはN、N-ジメチルホルムアミドを反応させることです。反応条件は、システイン分子上にカルバモイル基が適切に形成されるように、制御された環境を必要とする場合が多いです。

工業生産方法: S-(N-メチルカルバモイル)システインの工業生産は、ラボ設定と同様の方法を使用して大規模合成を行う場合がありますが、より高い収率と効率のために最適化されます。これには、反応混合物から化合物を分離するために、液体-液体抽出および固相抽出などの高度な精製技術の使用が含まれます。

化学反応の分析

反応の種類: S-(N-メチルカルバモイル)システインは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、ジスルフィドまたはスルホキシドを形成するために酸化される可能性があります。

還元: 還元反応により、チオール型に戻すことができます。

置換: 特定の条件下では、カルバモイル基を他の官能基で置換できます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトールなどの還元剤。

置換: さまざまな求核剤を置換反応に使用できます。

生成された主な生成物:

酸化: ジスルフィド、スルホキシド。

還元: システインのチオール型。

置換: カルバモイル基を置換する異なる官能基を持つ誘導体。

科学研究への応用

化学: S-(N-メチルカルバモイル)システインは、さまざまな化学反応におけるカルバモイル化アミノ酸の挙動を研究するためのモデル化合物として使用されます。これは、さまざまな環境におけるカルバモイル基の反応性と安定性を理解するのに役立ちます。

生物学: 生物学研究では、この化合物は、特にメチルイソシアネートとN、N-ジメチルホルムアミドを含む異物の代謝における役割について研究されています。これは、これらの化学物質への曝露のバイオマーカーとして役立ちます。

医学: S-(N-メチルカルバモイル)システインは、解毒プロセスにおける役割や細胞機能への影響など、潜在的な治療用途について調査されています。

工業: 工業環境では、この化合物は、他の化学物質の合成やさまざまな生産プロセスにおける中間体として使用されます。

科学的研究の応用

Chemistry: S-(N-Methylcarbamoyl)cysteine is used as a model compound to study the behavior of carbamoylated amino acids in various chemical reactions. It helps in understanding the reactivity and stability of carbamoyl groups in different environments.

Biology: In biological research, this compound is studied for its role in the metabolism of xenobiotics, particularly those involving methyl isocyanate and N,N-dimethylformamide. It serves as a biomarker for exposure to these chemicals.

Medicine: this compound is investigated for its potential therapeutic applications, including its role in detoxification processes and its effects on cellular functions.

Industry: In industrial settings, this compound is used in the synthesis of other chemicals and as an intermediate in various production processes.

作用機序

S-(N-メチルカルバモイル)システインの作用機序は、体内の特定の酵素やタンパク質との相互作用に関与しています。これは、さまざまな代謝物を形成することにより、代謝変換を受けることが知られています。これらの代謝物は、細胞成分と相互作用して、生化学経路と細胞機能に影響を与える可能性があります。分子標的は、解毒と代謝プロセスに関与する酵素を含みます。

類似化合物との比較

類似化合物:

- N-アセチル-S-(N-メチルカルバモイル)システイン

- S-(N-メチルチオカルバモイル)システイン

- N-メチルカルバモイル化グルタチオン

比較: S-(N-メチルカルバモイル)システインは、その特定の構造と反応性においてユニークです。N-アセチル-S-(N-メチルカルバモイル)システインと比較して、溶解度と反応性に影響を与える可能性のあるアセチル基がありません。S-(N-メチルチオカルバモイル)システインは、化学的挙動を変化させる可能性のあるカルバモイル基に硫黄原子を含んでいます。N-メチルカルバモイル化グルタチオンは、異なる生物学的役割と反応性パターンを持つより大きな分子です。

この記事では、S-(N-メチルカルバモイル)システインについて、その調製、反応、用途、作用機序、および類似化合物との比較を含む包括的な概要を提供しています。

特性

IUPAC Name |

2-amino-3-(methylcarbamoylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-7-5(10)11-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFIRCHPJWLACG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)SCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6,7-diacetyloxy-2-[[7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12288857.png)

![6-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288885.png)

![(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)

![N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)

![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate](/img/structure/B12288915.png)